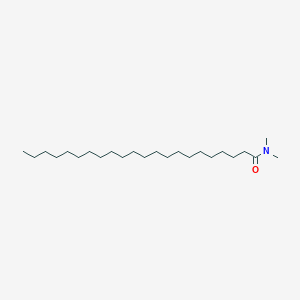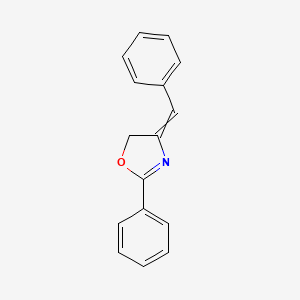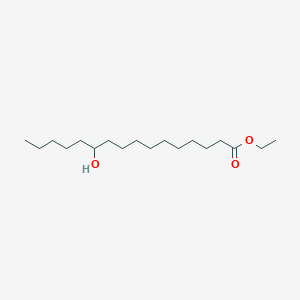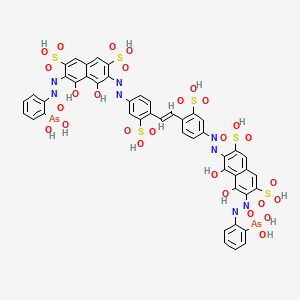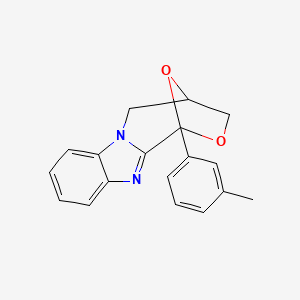![molecular formula C10H22O2Si B14448352 Silane, [(1-ethoxyethenyl)oxy]triethyl- CAS No. 73303-68-1](/img/structure/B14448352.png)
Silane, [(1-ethoxyethenyl)oxy]triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1-ethoxyethenyl)oxy]triethyl-, is an organosilicon compound with the molecular formula C10H22O2Si. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and one (1-ethoxyethenyl)oxy group. It is used in various chemical processes and has applications in multiple fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1-ethoxyethenyl)oxy]triethyl-, typically involves the reaction of triethylsilane with an appropriate ethoxyethenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Silane, [(1-ethoxyethenyl)oxy]triethyl-, may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-ethoxyethenyl)oxy]triethyl-, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The ethoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, [(1-ethoxyethenyl)oxy]triethyl-, include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out.
Major Products
The major products formed from reactions involving Silane, [(1-ethoxyethenyl)oxy]triethyl-, depend on the type of reaction. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions can produce simpler silanes or silyl ethers.
Scientific Research Applications
Silane, [(1-ethoxyethenyl)oxy]triethyl-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: Silane, [(1-ethoxyethenyl)oxy]triethyl-, is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, [(1-ethoxyethenyl)oxy]triethyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals and involves the formation of intermediate silyl complexes.
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxyvinyl)oxysilane: This compound is similar in structure but has trimethyl groups instead of triethyl groups.
Triethylsilane: A simpler silane with three ethyl groups and one hydrogen atom.
Uniqueness
Silane, [(1-ethoxyethenyl)oxy]triethyl-, is unique due to the presence of the (1-ethoxyethenyl)oxy group, which imparts distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications and industrial processes.
Properties
CAS No. |
73303-68-1 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1-ethoxyethenoxy(triethyl)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3 |
InChI Key |
DYQURNKROQHQBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


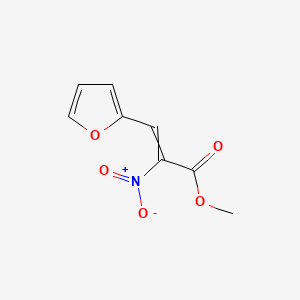


![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
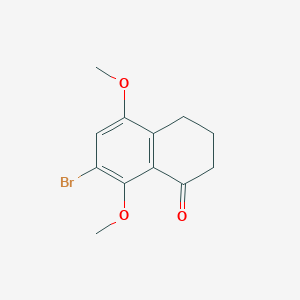
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

